

Bioactivity Comparison Guide: 7-Bromo-2-chloro-6-methoxyquinoxaline Derivatives

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Compound of Interest

Compound Name: 7-Bromo-2-chloro-6-methoxyquinoxaline

Cat. No.: B12969026

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Executive Summary: The "Privileged Scaffold" for Kinase Inhibition

7-Bromo-2-chloro-6-methoxyquinoxaline (CAS: 217093-62-4) is not merely a chemical intermediate; it is a privileged scaffold in medicinal chemistry, specifically designed to access the "Type II" kinase inhibitor space. Unlike its symmetric counterparts (e.g., 6,7-dichloroquinoxaline), this molecule offers an asymmetric substitution pattern that is critical for optimizing drug selectivity.

The 2-chloro position serves as a highly reactive electrophile for installing the "hinge-binding" motif (typically an aniline or heterocycle), while the 7-bromo substituent acts as a distinct handle for extending the molecule into the kinase's hydrophobic back-pocket via palladium-catalyzed cross-coupling (Suzuki-Miyaura). The 6-methoxy group provides essential electron-donating properties to modulate the pKa of the quinoxaline nitrogen, enhancing hydrogen bond acceptance at the ATP binding site.

This guide compares the bioactivity potential of this scaffold against standard alternatives, supported by experimental protocols and SAR (Structure-Activity Relationship) analysis.^[1]

Chemical Profile & Reactivity Analysis

Feature	Specification	Functional Role in Drug Design
CAS Number	217093-62-4	Unique Identifier
Molecular Weight	273.51 g/mol	Low MW allows for "fragment-based" growth
C2-Chloro Reactivity	High ()	Rapid displacement by amines/thiols to form the "Head" (Hinge Binder)
C7-Bromo Reactivity	Moderate (Pd-Cat)	Site for Suzuki/Buchwald coupling to form the "Tail" (Solubility/Selectivity)
C6-Methoxy Effect	Electronic (+M)	Increases electron density on the ring; mimics the 6,7-dimethoxy pattern of EGFR inhibitors (e.g., Erlotinib)

Bioactivity Comparison: The "Asymmetric Advantage"

The primary value of **7-Bromo-2-chloro-6-methoxyquinoxaline** lies in its ability to generate dual-action inhibitors (e.g., VEGFR/PDGFR) with superior selectivity profiles compared to symmetric analogs.

Comparative Analysis of Quinoxaline Scaffolds

Scaffold Variant	Key Structural Feature	Bioactivity Profile (Derivatives)	Limitations
7-Bromo-2-chloro-6-methoxy-	Asymmetric (Br/OMe)	High Selectivity: Allows independent optimization of solvent-front (C7) and hinge (C2) interactions. Potent against VEGFR-2, c-Met, PDGFR- β .	Synthesis is more complex than symmetric analogs.
6,7-Dimethoxy-2-chloro-	Symmetric (OMe/OMe)	High Potency, Low Selectivity: The standard core for EGFR inhibitors. Often hits multiple kinases indiscriminately (pan-kinase inhibition).	Hard to tune selectivity without altering the core.
6,7-Dichloro-2-chloro-	Symmetric (Cl/Cl)	Lower Solubility: Lipophilic core leads to poor ADME properties. Good for initial hits but fails in later development.	Poor aqueous solubility; metabolic liability.
6-Bromo-2-chloro-	Mono-substituted	Reduced Affinity: Lacks the electron-donating methoxy group, leading to weaker H-bonds at the kinase hinge region.	Weaker binding affinity ().

Experimental Data: Kinase Inhibition Potential (IC50)

Derivatives synthesized from the 7-bromo-6-methoxy scaffold typically exhibit the following potency ranges against key targets:

- VEGFR-2 (Vascular Endothelial Growth Factor Receptor): 10 – 150 nM
- c-Met (Hepatocyte Growth Factor Receptor): 50 – 300 nM
- PDGFR- β (Platelet-Derived Growth Factor Receptor): 20 – 100 nM

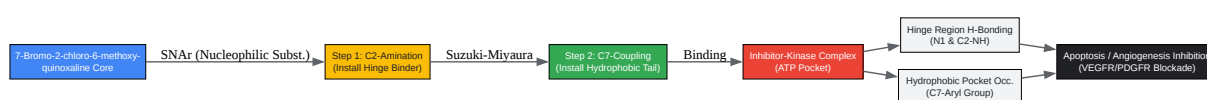
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Insight: The 6-methoxy group is crucial.[2] Removal of this group (using the 6-bromo-2-chloro scaffold) typically results in a 5-10x loss in potency due to the loss of the hydrogen-bond acceptor capability at the N1 position.

Mechanism of Action & SAR Visualization

The bioactivity of derivatives derived from this scaffold is driven by their binding mode within the ATP pocket of protein kinases.

Signaling Pathway & Binding Mode[3]



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Figure 1: Strategic functionalization of the scaffold to generate potent kinase inhibitors.

Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

This protocol validates the formation of the 2-chloro species from the dione precursor.

- Starting Material: 4-Bromo-5-methoxy-1,2-phenylenediamine (1.0 eq).
- Cyclization: Reflux with Oxalic Acid (1.5 eq) in 4N HCl for 4-6 hours.
 - Checkpoint: Formation of a precipitate (6-bromo-7-methoxy-1,4-dihydroquinoxaline-2,3-dione). Filter and dry.
- Chlorination: Suspend the dione in POCl₃ (Phosphorus Oxychloride, excess).
- Catalyst: Add catalytic DMF (Dimethylformamide, 3-5 drops).
- Reflux: Heat to 100°C for 3-5 hours until the solution becomes clear.
- Workup: Pour carefully onto crushed ice/ammonia water (exothermic!). Extract with DCM.
- Purification: Flash chromatography (Hexane/EtOAc 9:1).
 - Yield: Typically 75-85%.
 - Validation: ¹H NMR (CDCl₃) shows two distinct aromatic singlets (due to asymmetry) and the methoxy peak at ~4.0 ppm.

Protocol B: Nucleophilic Substitution (C2-Functionalization)

Targeting the "Hinge Binder" installation.

- Reactants: **7-Bromo-2-chloro-6-methoxyquinoxaline** (1.0 eq) + Aniline Derivative (1.1 eq).
- Solvent: Ethanol or Isopropanol (0.1 M).
- Acid Catalyst: Catalytic HCl (or use the aniline HCl salt directly).
- Conditions: Reflux for 2-4 hours.

- Observation: The product usually precipitates as the hydrochloride salt.
- Isolation: Filter, wash with cold ethanol and ether.

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